2-(3-methyl-2,6-dioxo-8-(phenylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
Description
This xanthine-derived compound features a purine core substituted with:
- A 3-methyl group at position 2.
- 2,6-dioxo moieties (diketone system).
- A phenylamino group at position 6.
- An acetic acid side chain at position 7.
Its structural uniqueness lies in the phenylamino substituent, which distinguishes it from classical xanthine derivatives like theophylline or acefylline.
Properties
IUPAC Name |
2-(8-anilino-3-methyl-2,6-dioxopurin-7-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4/c1-18-11-10(12(22)17-14(18)23)19(7-9(20)21)13(16-11)15-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,16)(H,20,21)(H,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHVDBBTJLSWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3=CC=CC=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-2,6-dioxo-8-(phenylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid typically involves multi-step organic reactions. The starting materials often include purine derivatives and phenylamine. The reaction conditions may involve:
Condensation reactions: Combining purine derivatives with phenylamine under acidic or basic conditions.
Oxidation and reduction steps: To introduce or modify functional groups.
Purification: Using techniques like recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of such compounds may involve:
Large-scale synthesis: Using automated reactors and continuous flow systems.
Optimization of reaction conditions: To maximize yield and purity.
Quality control: Ensuring the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-2,6-dioxo-8-(phenylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the purine ring or phenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts to facilitate condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or viral infections.
Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-methyl-2,6-dioxo-8-(phenylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with specific molecular targets:
Molecular targets: Enzymes, receptors, or nucleic acids.
Pathways involved: Inhibition or activation of specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
Acefylline (2-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid; CAS 652-37-9)
- Key Differences: Acefylline lacks the phenylamino group at position 8, instead having methyl groups at positions 1 and 3.
- Pharmacological Role : Primarily a bronchodilator, with derivatives explored for antimalarial and anticancer activities .
N-(4-Chlorophenyl)-2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide (11i)
- Key Differences: Incorporates a triazole-thioacetamide hybrid linked to the purine core.
- Activity : Demonstrated antimalarial and anticancer activity (IC₅₀ = 1.25 μM in A549/MCF-7 cells) .
2-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide (CAS 349441-25-4)
- Key Differences :
- Replaces acetic acid with an acetamide moiety conjugated to a methoxybenzothiazole group.
- The benzothiazole moiety may enhance selectivity for kinase targets.
- Molecular Weight : 400.41 g/mol, significantly higher than the target compound due to the bulky substituent .
Pharmacological and Physicochemical Properties
*Estimated based on structural formula.
- Solubility : The acetic acid group in the target compound improves aqueous solubility compared to ester or amide derivatives (e.g., CAS 349441-25-4) .
- Receptor Binding: The phenylamino group may enhance binding to adenosine receptors via aromatic interactions, contrasting with acefylline’s methyl-dominated profile .
Hemolytic and Toxicity Profiles
- Acefylline derivatives with triazole-thioacetamide groups (e.g., Compound 11i) show moderate hemolytic activity (10–15% at 100 μM), suggesting the acetic acid moiety in the target compound may reduce erythrocyte toxicity .
Biological Activity
2-(3-methyl-2,6-dioxo-8-(phenylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a purine derivative that has garnered attention for its potential therapeutic applications. This compound is characterized by its complex structure, which includes a phenylamino group and an acetic acid moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
The compound's IUPAC name is 2-(8-anilino-3-methyl-2,6-dioxopurin-7-yl)acetic acid. Its molecular formula is with a molecular weight of 305.29 g/mol. The InChI representation is as follows:
The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. It may inhibit or activate specific biochemical pathways, which can lead to therapeutic effects against diseases such as cancer and viral infections.
Biological Activity Overview
Research indicates that purine derivatives like this compound exhibit a range of biological activities:
- Antitumor Activity : Compounds similar to this compound have shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer progression .
- Enzyme Inhibition : The compound has potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides and thus vital for cell proliferation .
- Antiviral Properties : Some studies suggest that purine derivatives can interfere with viral replication processes, making them candidates for antiviral drug development.
Case Studies and Research Findings
Several studies have investigated the biological activity of related purine derivatives:
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions including condensation reactions between purine derivatives and phenylamine under controlled conditions. Optimization strategies focus on maximizing yield and purity through techniques such as chromatography and recrystallization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
